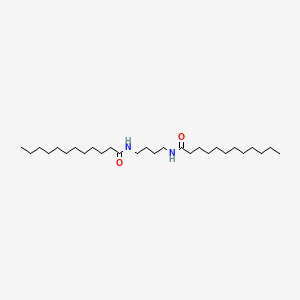
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione typically involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes and thiourea. The reaction is often carried out in the presence of a nanocatalyst, such as zinc ferrite, under reflux conditions. This method is not only efficient but also eco-friendly and economically viable for large-scale production .
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The use of nanocatalysts like zinc ferrite ensures high yield and purity of the product. The reaction conditions, including temperature and solvent choice, are optimized to ensure maximum efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other quinazoline derivatives.
Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for developing new antibiotics.
Medicine: Due to its structural similarity to other bioactive quinazolines, it is being explored for its potential anticancer, anti-inflammatory, and antihypertensive properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the synthesis of dyes and polymers
Mechanism of Action
The mechanism by which 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione exerts its effects is primarily through interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one: This compound has similar structural features but includes a thioxo group, which imparts different biological activities.
4-hydroxy-2-quinolones: These compounds share the quinazoline core but have different substituents, leading to varied biological properties
Uniqueness
What sets 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its stability, reactivity, and potential for diverse applications make it a compound of significant interest in scientific research and industrial applications .
Properties
CAS No. |
367907-86-6 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione |
InChI |
InChI=1S/C16H18N2O2/c1-16(2)8-11-13(12(19)9-16)14(18-15(20)17-11)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H2,17,18,20) |
InChI Key |
LYALCTIYMWWLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)C1)C |
solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine](/img/structure/B11976532.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976540.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11976544.png)
![5-cyclohexyl-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11976550.png)




![Allyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976580.png)

![methyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976590.png)
![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)
![4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11976606.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide](/img/structure/B11976631.png)
